molecular formula C11H12N4O2 B7752288 3-(4-hydroxy-2-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one

3-(4-hydroxy-2-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one

Cat. No.: B7752288
M. Wt: 232.24 g/mol
InChI Key: SJJHEGFMPMLOCT-UHFFFAOYSA-N
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Description

3-(4-hydroxy-2-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxy-2-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one typically involves the reaction of 4-hydroxy-2-methylaniline with 6-methyl-1,2,4-triazin-5-one under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxy-2-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

3-(4-hydroxy-2-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of 3-(4-hydroxy-2-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: Known for their pharmaceutical applications.

    Quinoline derivatives: Widely used in medicinal chemistry for their broad spectrum of biological activities.

    1,5-Naphthyridines: Important in medicinal chemistry due to their diverse biological activities.

Uniqueness

3-(4-hydroxy-2-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one is unique due to its specific triazine ring structure, which imparts stability and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-hydroxy-2-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-6-5-8(16)3-4-9(6)12-11-13-10(17)7(2)14-15-11/h3-5,16H,1-2H3,(H2,12,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJHEGFMPMLOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC2=NC(=O)C(=NN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)O)NC2=NC(=O)C(=NN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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